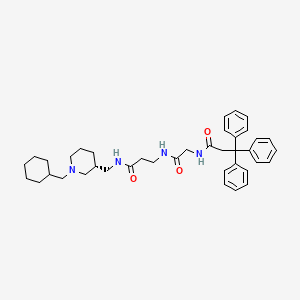
Banyu CPTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Banyu CPTP involves several steps. One common method includes the coupling of ethyl 3-aminopropionate with N-Boc-glycine using EDC and HOBt to form a protected dipeptide. After acidic Boc group cleavage, the N-deprotected dipeptide is acylated by 3,3,3-triphenylpropionic acid to produce an amide. Saponification of the ethyl ester group yields an acid, which is then coupled with ®-1-Boc-3-(aminomethyl)piperidine to afford another amide. This is followed by acidic N-Boc group cleavage and reductive condensation with cyclohexanecarboxaldehyde in the presence of NaBH(OAc)3 to furnish the final compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes the use of high-purity reagents and solvents to achieve the desired yield and purity. The final product is purified using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions: Banyu CPTP undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ceramide-1-phosphate derivatives, while reduction can yield various ceramide analogs .
Scientific Research Applications
Banyu CPTP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid transfer mechanisms.
Biology: Plays a role in cellular signaling and membrane dynamics.
Medicine: Potential therapeutic target for diseases related to lipid metabolism.
Industry: Used in the development of novel drug delivery systems and bioactive compounds.
Mechanism of Action
Banyu CPTP exerts its effects by mediating the intracellular transfer of ceramide-1-phosphate between organelle membranes and the cell membrane. This process involves the binding of this compound to a membrane, which promotes conformational changes that facilitate the uptake and release of ceramide-1-phosphate. The transfer cycle is restarted by the insertion of ceramide-1-phosphate into an acceptor membrane .
Comparison with Similar Compounds
- Glycolipid Transfer Protein Domain-Containing Protein 1
- Ceramide Transfer Protein
- Sphingomyelin Transfer Protein
Comparison: Banyu CPTP is unique in its ability to specifically transfer ceramide-1-phosphate, whereas other similar compounds may transfer different types of lipids. For example, Glycolipid Transfer Protein Domain-Containing Protein 1 transfers glycolipids, while Ceramide Transfer Protein
Properties
Molecular Formula |
C39H50N4O3 |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
N-[2-[[3-[[(3R)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide |
InChI |
InChI=1S/C39H50N4O3/c44-36(41-27-32-16-13-25-43(30-32)29-31-14-5-1-6-15-31)23-24-40-38(46)28-42-37(45)26-39(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h2-4,7-12,17-22,31-32H,1,5-6,13-16,23-30H2,(H,40,46)(H,41,44)(H,42,45)/t32-/m1/s1 |
InChI Key |
VWBQUAMKHIBZSG-JGCGQSQUSA-N |
Isomeric SMILES |
C1CCC(CC1)CN2CCC[C@@H](C2)CNC(=O)CCNC(=O)CNC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)CNC(=O)CCNC(=O)CNC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyms |
2002uglycpd21 J-115311 N-(2-(3-((1-(cyclohexylmethyl)-3-piperidinyl)methylamino)-3-oxopropyl)amino-2-oxoethyl)-3,3,3-triphenylpropionamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















